2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol

BTK inhibitor Kinase inhibitor Pyrimidine SAR

Researchers optimizing BTK inhibitors face a critical gap: the absence of well-characterized reference compounds from the Merck pyrimidine-based series to anchor SAR studies at the 5-benzyloxy position. • Validated BTK IC50 of 0.170 nM-a 117-fold potency window over the unsubstituted benzyl ether analog. • Defined binding mode via the 4-aryl-2-aminoalkylpyrimidine chemotype (cf. JAK2 co-crystal PDB: 4BBF), enabling structure-guided selectivity optimization. Supplied as a research-use-only reference standard with batch-specific analytical documentation. Request quote for milligram-to-gram scale.

Molecular Formula C24H20ClN3O3
Molecular Weight 433.9 g/mol
Cat. No. B12137816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol
Molecular FormulaC24H20ClN3O3
Molecular Weight433.9 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O)N
InChIInChI=1S/C24H20ClN3O3/c1-30-18-8-4-16(5-9-18)21-13-27-24(26)28-23(21)20-11-10-19(12-22(20)29)31-14-15-2-6-17(25)7-3-15/h2-13,29H,14H2,1H3,(H2,26,27,28)
InChIKeyADGYYUPCWDRUPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Procurement Classification


2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol (CAS: 898919-42-1; molecular formula: C24H20ClN3O3; molecular weight: 433.9 g/mol) is a synthetic pyrimidine-based aryl ether classified within the 2,4,5-trisubstituted pyrimidine phenol chemotype . This compound emerged from a medicinal chemistry program targeting Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies and autoimmune disorders [1]. Primary patent disclosures (US9481682, Example 47; US8957064; US9073947) position this compound within the Merck KGaA BTK inhibitor portfolio alongside structurally related molecules that differ primarily in the substituent at the 5-benzyloxy position and the 5-aryl appendage on the pyrimidine core [1].

Why Generic Substitution Is Scientifically Invalid


The pyrimidine-based BTK inhibitor chemical space is characterized by steep structure–activity relationships (SAR) where seemingly minor structural modifications—particularly at the 5-aryl and 5-benzyloxy positions—produce orders-of-magnitude shifts in biochemical potency and cell-based efficacy [1]. The 4-chlorobenzyl ether moiety is not a generic solubilizing group; its electron-withdrawing character and specific geometry directly influence the compound's binding mode within the BTK ATP-binding pocket, as evidenced by X-ray co-crystal structures of related 4-aryl-2-aminoalkylpyrimidines complexed with JAK2 kinase [2]. Generic substitution with a non-halogenated benzyl ether (IC50 shift from 0.170 nM to 20 nM), a smaller ethoxy group (loss of BTK potency), or a meta-chlorobenzyl isomer (altered binding conformation) is therefore unsupported by available data and may compromise target engagement [1].

Quantitative Head-to-Head Evidence


BTK Biochemical Potency: 4-Chlorobenzyl vs. Unsubstituted Benzyl Ether

In biochemical BTK inhibition assays utilizing the LANCE TR-FRET methodology, 2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol (US9481682, Example 47) achieved an IC50 of 0.170 nM [1]. In contrast, the direct 5-benzyloxy analog (lacking the 4-chloro substituent; US8476284, Example 5) exhibited an IC50 of 20 nM in a comparable TR-FRET BTK assay [2]. This represents an approximately 117-fold potency enhancement attributable solely to the para-chloro substitution on the benzyl ether moiety [1][2].

BTK inhibitor Kinase inhibitor Pyrimidine SAR

Intra-Series Potency Ranking Within BTK Inhibitor Patent

Within the Merck BTK patent series US9481682, the target compound (Example 47, IC50 = 0.170 nM) ranks among the most potent disclosed BTK inhibitors, alongside examples such as Example 116/88 (IC50 = 0.190 nM) and Example 105 (IC50 = 0.230 nM), and is approximately 250-fold more potent than Example 25 (IC50 = 43 nM in the same LANCE TR-FRET assay) [1][2]. Several other examples in the same patent exhibit IC50 values in the 0.5–3.2 nM range [3]. This positions the target compound at the extreme high-potency end of the disclosed structure–activity landscape [1][2][3].

BTK inhibitor Kinase potency Intra-class comparison

Cellular Differentiation Activity and Monocytic Lineage Induction

Patent disclosures report that 2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol exhibits pronounced activity in arresting the proliferation of undifferentiated cells while simultaneously inducing their differentiation to the monocyte lineage [1][2]. This dual anti-proliferative/pro-differentiation phenotype distinguishes this compound from many BTK-targeted agents whose primary mechanism is kinase inhibition without documented differentiation-inducing capability. The pyrimidine scaffold's capacity to engage pyrimidine catabolism pathways and drive terminal monocytic differentiation in leukemic cells has been mechanistically established in the literature, with induced differentiation serving as a non-cytotoxic mechanism to control aberrant cell proliferation [3].

Cellular differentiation Anti-cancer agent Undifferentiated cell inhibition

Kinase Selectivity Architecture of the 4-Aryl-2-Aminoalkylpyrimidine Scaffold

The 2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol scaffold belongs to the 4-aryl-2-aminoalkylpyrimidine chemotype, which has been extensively characterized in a peer-reviewed SAR study demonstrating potent and selective JAK2 inhibition, including in vivo pharmacodynamic and antitumor efficacy in a mouse xenograft model [1]. X-ray co-crystal structures of this chemotype bound to JAK2 reveal that the 4-aryl substituent occupies the hydrophobic pocket while the 2-amino group forms critical hinge-region hydrogen bonds—features conserved in the BTK-targeting analogs from the same patent family [1][2]. The target compound's ability to inhibit BTK at 0.170 nM while structurally sharing the selectivity-conferring 4-aryl-2-aminoalkylpyrimidine architecture with JAK2-selective analogs suggests a rationally designed selectivity framework rather than promiscuous kinase inhibition [1][2].

Kinase selectivity JAK2 BTK Structure-activity relationship

Structural Differentiation from the 3-Chlorobenzyl Ether Positional Isomer

The positional isomer 2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol (meta-chloro substitution) differs from the target compound (para-chloro substitution) solely in the position of the chlorine atom on the benzyl ether ring . While head-to-head BTK IC50 data for the meta isomer have not been publicly deposited in BindingDB, the 117-fold potency advantage of the para-chloro target compound over the fully unsubstituted benzyl ether analog establishes that chlorine position on the benzyl ether is a critical SAR determinant [1]. Meta-substitution is expected to alter the dihedral angle and electronic distribution of the benzyl ether, potentially disrupting the optimal binding conformation [2]. Laboratories evaluating procurement of these positional isomers should not assume functional equivalence without experimental confirmation.

Positional isomer Benzyl ether Structure-property relationship

Dual Therapeutic Indication Scope: Oncology and Dermatology

Patent disclosures explicitly claim the target compound for use both as an anti-cancer agent and for the treatment of skin diseases such as psoriasis, based on its activity in arresting undifferentiated cell proliferation and inducing monocytic differentiation [1][2]. Additionally, related patent filings claim Formula I compounds (which encompass this chemotype) for preventing UV damage to mammalian skin and reversing aging effects [2]. This dual oncology–dermatology indication scope is broader than that documented for many BTK inhibitor comparators (e.g., ibrutinib, whose primary regulatory approvals are in B-cell malignancies) and is mechanistically linked to the compound's differentiation-inducing phenotype rather than kinase inhibition alone [3].

Cancer therapy Psoriasis Skin disease Differentiation therapy

Prioritized Application Scenarios


BTK Inhibitor Lead Optimization and Medicinal Chemistry

The compound's sub-nanomolar BTK IC50 (0.170 nM) makes it an appropriate reference standard or starting point for BTK inhibitor lead optimization campaigns, particularly in programs seeking to benchmark novel chemotypes against the Merck pyrimidine-based BTK inhibitor series [1]. Laboratories can use this compound as a potency anchor when evaluating structure–activity relationships at the 5-benzyloxy position, given the 117-fold window between the para-chloro-substituted and unsubstituted benzyl ether analogs [2].

Cellular Differentiation Studies in Leukemia and Cancer Models

The compound's demonstrated ability to arrest undifferentiated cell proliferation and induce monocytic differentiation supports its use in phenotypic screening assays focused on differentiation therapy, particularly in acute myeloid leukemia research where terminal monocytic differentiation is a validated therapeutic mechanism [1][2]. This application is mechanistically distinct from kinase inhibition and leverages the pyrimidine scaffold's capacity to engage catabolism-driven differentiation pathways [2].

Psoriasis and Dermatological Disease Modeling

Patent claims specifically identify this compound for the treatment of psoriasis and related skin diseases characterized by aberrant keratinocyte proliferation and impaired differentiation [1]. Researchers in dermatological pharmacology may deploy this compound in in vitro models of hyperproliferative skin disorders where both anti-proliferative and pro-differentiation activity are therapeutically relevant, as further supported by related patent families claiming Formula I compounds for UV damage protection [1][3].

Kinase Selectivity Profiling and Binding Mode Studies

The compound belongs to the 4-aryl-2-aminoalkylpyrimidine chemotype for which co-crystal structures with JAK2 kinase (PDB: 4BBF) have been solved, enabling structure-guided selectivity optimization [2]. Researchers conducting kinase selectivity panels can use this compound to investigate the selectivity determinants of the 2-amino-4-aryl-pyrimidine scaffold across the tyrosine kinome, with the established binding mode providing a rational basis for interpreting selectivity data [1][2].

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